Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-

Descripción general

Descripción

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- is an isoquinoline alkaloid primarily found in the plant Corydalis saxicola Bunting. It is known for its diverse pharmacological activities, including hepatoprotective, antinociceptive, and spasmolytic effects . The compound has a molecular formula of C21H21NO4 and a molecular weight of 351.4 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- can be synthesized through various methods. One common approach involves the use of Corydalis saxicola Bunting as the starting material. The extraction process typically includes ionic liquid-based microwave-assisted extraction, which has been shown to be efficient and environmentally friendly . The extracted compound is then purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, dehydrocavidine is often produced through a series of steps involving the extraction of the plant material, followed by purification and crystallization. The process may include the use of solvents such as methanol, ethanol, and ethyl acetate . The final product is usually obtained as a yellow crystalline powder.

Análisis De Reacciones Químicas

Types of Reactions

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation and nitration reactions are commonly performed using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various derivatives of dehydrocavidine, which may exhibit enhanced or altered pharmacological activities.

Aplicaciones Científicas De Investigación

Research indicates that benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium exhibits several significant biological activities:

Anticancer Properties :

- The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. Mechanisms include modulation of key signaling pathways such as NF-kB and generation of reactive oxygen species (ROS), leading to increased cytotoxicity in cancer cells.

Antimicrobial Activity :

- Studies have demonstrated that this compound possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial membrane integrity and inhibiting protein synthesis.

Ion Channel Modulation :

- Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium has been reported to affect ion channels in cell membranes, which may contribute to its biological effects on cellular signaling pathways.

Applications in Medicine

The potential applications of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium in medicine are noteworthy:

- Cancer Therapy : Given its ability to induce apoptosis in cancer cells and modulate critical signaling pathways, this compound is being explored as a candidate for novel anticancer therapies.

- Antibacterial Agents : Its demonstrated antimicrobial properties make it a candidate for developing new antibiotics against resistant bacterial strains.

Applications in Agriculture

In addition to its medicinal properties, benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium may have applications in agriculture:

- Plant Growth Regulators : Research into its effects on plant growth could lead to its use as a bio-stimulant or growth regulator.

- Pesticide Development : Its antimicrobial properties suggest potential use as a natural pesticide against plant pathogens.

Case Studies

Several studies have explored the applications of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation via apoptosis induction. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against various bacterial strains; mechanism involved membrane disruption. |

| Study 3 | Ion Channel Interaction | Reported modulation of ion channels contributing to altered cellular signaling pathways. |

Mecanismo De Acción

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- exerts its effects through multiple mechanisms. It has been shown to reverse the elevation of serum enzymes such as alanine aminotransferase, aspartate aminotransferase, lactate dehydrogenase, and alkaline phosphatase induced by carbon tetrachloride . The compound also exhibits free radical scavenging activity, promotes collagenolysis, and regulates fibrosis-related genes .

Comparación Con Compuestos Similares

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- is often compared with other isoquinoline alkaloids such as tetrahydropalmatine, dehydrocorydaline, and protopine . While these compounds share similar structural features and pharmacological activities, dehydrocavidine is unique in its potent hepatoprotective and spasmolytic effects . This makes it a valuable compound for further research and therapeutic applications.

Conclusion

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- is a versatile isoquinoline alkaloid with significant potential in various scientific and medical fields. Its unique chemical properties and pharmacological activities make it a promising candidate for further research and development.

Actividad Biológica

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- is a complex organic compound with significant biological activity. This article explores its structure, synthesis, biological properties, and potential therapeutic applications.

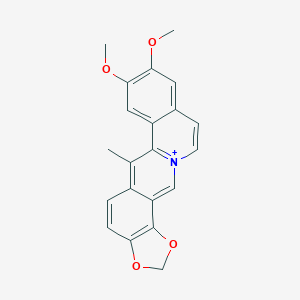

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 348.4 g/mol. Its structure features a pentacyclic framework with multiple functional groups, including methoxy and dioxole moieties. The IUPAC name for this compound is 16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene.

Synthesis

The synthesis of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium typically involves multi-step organic synthesis techniques that highlight the complexity and precision required in producing this compound. Various methods can be employed to achieve the desired purity and yield.

Biological Activity

Research indicates that benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium exhibits significant biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways such as NF-kB .

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains and fungi. Its mechanism involves disrupting bacterial membrane integrity and inhibiting protein synthesis .

- Ion Channel Modulation : It has been reported to affect ion channels in cell membranes, which may contribute to its biological effects .

The mechanisms underlying the biological activity of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium are multifaceted:

- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells at different phases (G0/G1), leading to reduced proliferation .

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in certain cancer cell lines, contributing to cytotoxicity .

- DNA Intercalation : Similar to other quinolizinium compounds, it may intercalate into DNA, disrupting replication and transcription processes .

Case Studies and Research Findings

Several studies have highlighted the biological potential of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium:

- Anticancer Study : In vitro assays demonstrated that this compound inhibited growth in colon cancer cell lines (HCT-116 and SW480) with an IC50 value indicating potent antiproliferative effects .

- Antimicrobial Efficacy : A study on its antimicrobial properties revealed effectiveness against both Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .

- Ion Channel Research : Investigations into its effects on ion channels showed alterations in membrane potential and conductance in model systems that could lead to therapeutic applications in treating diseases related to ion channel dysfunction .

Comparative Analysis with Related Compounds

The biological activity of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium | Similar dioxole and quinolizinium structures | Different substitution pattern affecting biological activity |

| Benzo[a]-1,3-benzodioxolo[4,5-g]quinolizinium | Contains similar aromatic systems | Exhibits distinct pharmacological profiles |

| Dehydrocavidine | Related to alkaloids with similar dioxole features | Known for different biological activities |

This table illustrates how small structural variations can lead to significant differences in biological activity and applications.

Propiedades

IUPAC Name |

16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSZDJCOYVYRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232227 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83218-34-2 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083218342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological activities of Dehydrocavidine?

A1: DHC exhibits various pharmacological activities, including:

- Anti-hepatitis B virus (HBV) activity: DHC has demonstrated inhibitory effects against HBV surface antigen (HBsAg) and HBV e antigen (HBeAg) in vitro. []

- Hepatoprotective effects: Studies have shown DHC can protect against carbon tetrachloride (CCl4)-induced acute liver injury in mice and rats. [, ] It has also shown potential in attenuating liver fibrosis in rats. [, ]

- Neuroprotective effects: Research suggests DHC might improve learning and memory impairment induced by d-galactose in rats. []

- Cholinesterase inhibitory activity: DHC exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. []

- Anti-oxidative activity: Some studies suggest DHC might possess antioxidant properties. []

Q2: What are the proposed mechanisms of action for Dehydrocavidine's hepatoprotective effects?

A2: While the exact mechanisms remain under investigation, research suggests DHC might exert its hepatoprotective effects through multiple pathways:

- Antioxidant activity: DHC might scavenge free radicals and reduce oxidative stress, thus protecting liver cells from damage. []

- Modulation of liver metabolic pathways: Studies using metabolomics analysis suggest DHC might regulate bile acid metabolism, glutathione metabolism, tryptophan metabolism, and purine metabolism, contributing to its protective effects. [, ]

- Anti-inflammatory activity: DHC might reduce inflammation in the liver, mitigating the progression of liver injury. []

Q3: Does Dehydrocavidine interact with specific enzymes or receptors?

A3:

- Cytochrome P450 enzymes (CYPs): DHC has been shown to inhibit various CYP enzymes, including CYP1A2, CYP2D1, CYP2C6/11, and CYP2B1, in vitro. [] This suggests potential herb-drug interactions when DHC is co-administered with drugs metabolized by these enzymes.

- Acetylcholinesterase (AChE): DHC exhibits moderate inhibitory activity against AChE, which could contribute to its potential neuroprotective effects. []

- Other Targets: Network pharmacology analysis suggests that DHC might also interact with ornithine decarboxylase 1 (OCD1) and monoamine oxidase Type B (MAOB), potentially contributing to its anti-fibrosis activity. []

Q4: What is the molecular formula and weight of Dehydrocavidine?

A5: The molecular formula of DHC is C20H17NO4, and its molecular weight is 335.35 g/mol. [, ]

Q5: What spectroscopic data are available for Dehydrocavidine characterization?

A5: DHC has been characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available, providing structural information on the hydrogen and carbon atoms in the molecule. [, , ]

- Infrared (IR) spectroscopy: IR data provides information about the functional groups present in the DHC molecule. []

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) has been used to determine the molecular weight and fragmentation pattern of DHC. [, ]

Q6: What analytical techniques are commonly used for the quantification of Dehydrocavidine?

A6: Several analytical methods have been developed for DHC quantification, with High-Performance Liquid Chromatography (HPLC) being the most common. Different HPLC methods have been established, utilizing:

- UV detection (HPLC-UV): This method is widely used due to its simplicity and availability. [, , , , , , , , , ]

- Mass spectrometry detection (HPLC-MS/MS): This approach offers higher sensitivity and selectivity, particularly useful for complex matrices like biological samples. [, ]

Q7: How is the quality of Dehydrocavidine controlled and assured?

A7: Quality control for DHC generally involves:

- Source Identification: Ensuring the plant material (Corydalis saxicola Bunting) is authentic and collected from appropriate geographical locations. [, ]

- Standardized Extraction and Purification Methods: Employing consistent and validated methods for DHC extraction and purification to ensure purity and yield. [, , ]

- Analytical Method Validation: Validating analytical methods used for DHC quantification to ensure accuracy, precision, and specificity. [, , ]

Q8: What is known about the pharmacokinetics of Dehydrocavidine?

A8: Studies have investigated the absorption, distribution, metabolism, and excretion (ADME) of DHC:

- Absorption: DHC shows poor oral bioavailability (about 10%) in rats, likely due to its low solubility. []

- Distribution: Following oral administration of Yanhuanglian total alkaloids extract (YTAE), DHC is distributed to various tissues, with a higher concentration found in the liver. []

Q9: What strategies have been explored to improve the bioavailability of Dehydrocavidine?

A9: To enhance DHC's bioavailability, researchers have investigated:

- Solid Dispersions (SDs): Formulating DHC with carriers like polyethylene glycol (PEG) significantly enhances its solubility and relative bioavailability in rats. []

Q10: What is known about the toxicity and safety profile of Dehydrocavidine?

A10: While DHC generally appears to be well-tolerated in preclinical studies, further research is needed to fully understand its safety profile:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.